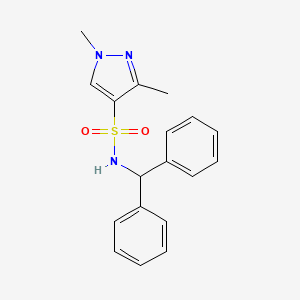

N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-benzhydryl-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-14-17(13-21(2)19-14)24(22,23)20-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFMNJLJDHIDAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, often involves the condensation of 1,3-diketones with arylhydrazines . This reaction is typically catalyzed by transition metals or photoredox catalysts . For instance, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as a catalyst has been described .

Industrial Production Methods

Industrial production methods for pyrazole derivatives may involve one-pot multicomponent processes, which are efficient and cost-effective . These methods utilize novel reactants and innovative reaction types to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts and photoredox catalysts . The reaction conditions often involve specific temperatures and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 1,3-diketones with arylhydrazines can yield 1-aryl-3,4,5-substituted pyrazoles .

Scientific Research Applications

Chemistry

In the field of chemistry, N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide serves as a building block for synthesizing complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution, allowing chemists to modify its structure for specific applications. For example:

- Oxidation : Can yield sulfone derivatives.

- Reduction : Can produce amine derivatives.

- Substitution : Facilitates the formation of various alkyl or aryl substituted pyrazole derivatives.

Biology

In biological research, this compound is utilized as a probe to study enzyme interactions and receptor binding. Its sulfonamide group interacts with biological targets, making it useful in designing enzyme inhibitors and receptor antagonists. Notably:

- Inhibition of Enzymes : It has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), enhancing anti-inflammatory effects by increasing levels of palmitoylethanolamide (PEA) .

Medicine

The medicinal chemistry applications of this compound are particularly promising. Its structure can be modified to enhance pharmacokinetic and pharmacodynamic properties, positioning it as a potential drug candidate for various therapeutic areas:

- Anticancer Activity : Studies have shown significant cytotoxicity against various cancer cell lines. For instance, in vitro tests indicated that this compound exhibited effective growth inhibition against breast (MDA-MB-231) and liver (HepG2) cancer cells with IC50 values of 3.79 µM and 12.50 µM respectively .

Case Studies

Here are some documented case studies illustrating the effectiveness of this compound in different applications:

Mechanism of Action

The mechanism of action of N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The following table summarizes critical pyrazole-sulfonamide derivatives and their distinguishing features:

Biological Activity

N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole sulfonamide family, characterized by a pyrazole ring substituted with a benzhydryl group and a sulfonamide moiety. The synthesis typically involves the reaction of a benzhydryl amine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. Various synthetic pathways have been explored to optimize yield and purity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that certain derivatives showed IC50 values in the low micromolar range against U937 cells, indicating potent cytotoxicity without significant cytotoxic effects on normal cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| MR-S1-13 | 10 | U937 |

| MR-S1-5 | 25 | U937 |

2. Antibacterial and Antifungal Activities

This compound has also been evaluated for its antibacterial and antifungal properties. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The mechanism is thought to involve inhibition of key enzymes involved in cell wall synthesis or metabolic pathways .

3. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent, potentially through the inhibition of phospholipase A2 enzymes, which play a crucial role in the inflammatory response by mediating the release of arachidonic acid and subsequent leukotriene production . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a recent study focused on the anticancer efficacy of pyrazole sulfonamides, this compound was tested against multiple cancer cell lines including breast cancer (MCF7) and lung cancer (A549). The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, with the greatest effects observed at higher concentrations .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of various pyrazole derivatives including this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The study found that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Research Findings Summary

The biological activity of this compound reflects its potential as a versatile therapeutic agent. Key findings include:

- Antiproliferative Activity : Effective against cancer cell lines with low IC50 values.

- Antibacterial Activity : Active against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Potential : Inhibition of phospholipase A2 suggests utility in inflammatory conditions.

Q & A

Q. Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5% area).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .

- ¹H NMR in DMSO-d₆ : Monitor sulfonamide proton exchange (δ ~10–11 ppm) to detect hydrolysis byproducts .

Advanced: What best practices apply to crystallographic refinement of sulfonamide derivatives?

Q. Answer :

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve light atoms (e.g., hydrogen positions) .

- Refinement in SHELXL : Apply restraints for disordered benzhydryl groups and anisotropic displacement parameters for sulfur atoms .

- Validation Tools : Check PLATON for missed symmetry and CIF files for compliance with IUCr standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.